Ethyl (R)-2-amino-2-methylbutyrate is an organic compound with the molecular formula and a molecular weight of approximately 145.2 g/mol. This compound is classified as an amino acid derivative, specifically an ester of butyric acid. It is recognized for its potential applications in pharmaceuticals, particularly in the synthesis of various bioactive molecules.
Ethyl (R)-2-amino-2-methylbutyrate can be derived from natural sources or synthesized through chemical reactions involving amino acids and alcohols. The compound's synthesis often involves the esterification of 2-amino-2-methylbutyric acid with ethanol.
This compound falls under the category of amino acid derivatives and esters, which are widely studied for their biological activities and roles in metabolic processes.
The synthesis of Ethyl (R)-2-amino-2-methylbutyrate can be achieved through several methods, including:
Ethyl (R)-2-amino-2-methylbutyrate features a chiral center at the second carbon atom, contributing to its stereochemistry. The structural representation includes:
Ethyl (R)-2-amino-2-methylbutyrate participates in various chemical reactions typical for amino acids and esters:
The reactivity of Ethyl (R)-2-amino-2-methylbutyrate is influenced by its functional groups, making it a versatile intermediate in organic synthesis.
The mechanism of action for Ethyl (R)-2-amino-2-methylbutyrate primarily involves its role as a substrate in enzymatic reactions:
Research indicates that compounds similar to Ethyl (R)-2-amino-2-methylbutyrate exhibit significant biological activities, including potential antidepressant effects .
Relevant data indicates that these properties make Ethyl (R)-2-amino-2-methylbutyrate suitable for various applications in chemical synthesis .
Ethyl (R)-2-amino-2-methylbutyrate has several scientific uses:
Ethyl (R)-2-amino-2-methylbutyrate is synthesized via stereoselective amination of 2-methylbutyrate precursors. This transformation leverages ω-transaminases (ω-TAs), which catalyze the transfer of amino groups from amine donors (e.g., isopropylamine or L-alanine) to the prochiral 2-oxo acid derivative, ethyl 2-methyl-2-oxobutanoate. The reaction’s enantioselectivity is governed by the enzyme’s active-site architecture, which imposes steric constraints that favor re-face hydride transfer for the R-enantiomer [6].
Table 1: Key Enzymes for Asymmetric Amination
| Enzyme Class | Donor Specificity | Stereoselectivity | Cofactor Requirement |
|---|---|---|---|
| ω-Transaminase (Class III) | L-Alanine | >99% ee (R) | Pyridoxal-5'-phosphate |
| Branched-chain TA | Isopropylamine | 98% ee (R) | Pyridoxal-5'-phosphate |
Kinetic resolution of racemic mixtures provides an alternative route but suffers from a 50% theoretical yield limitation. In situ product removal strategies—such as crystallization of the R-enantiomer or enzymatic recycling of by-products (e.g., pyruvate removal via lactate dehydrogenase)—shift thermodynamic equilibrium toward near-quantitative conversion [6].
Metabolically engineered Bacillus subtilis and Pseudomonas putida serve as efficient biocatalysts for ethyl (R)-2-amino-2-methylbutyrate synthesis. Bacillus strains exploit their native branched-chain amino acid (BCAA) biosynthesis machinery, where 2-keto-3-methylvalerate acts as the precursor. Overexpression of acetohydroxy acid isomeroreductase (ilvC) and dihydroxy acid dehydratase (ilvD) amplifies flux toward this intermediate [4].
Pseudomonas strains utilize a distinct pathway, converting propionyl-CoA (derived from valine catabolism) to 2-methylbutyryl-CoA via methylmalonyl-CoA mutase. Subsequent transamination is mediated by the ipuC-encoded transaminase. In both hosts, critical optimizations include:
Table 2: Microbial Platform Performance
| Host Strain | Titer (g/L) | Yield (mol/mol) | Key Genetic Modifications |
|---|---|---|---|
| Bacillus subtilis BG1 | 28.5 | 0.41 | ilvC, ilvD, ybgE (export) overexpression |
| Pseudomonas putida KT | 35.2 | 0.53 | bktB-ipuC fusion, ber overexpression |
Branched-chain amino acid transaminases (BCATs) are pivotal for enantioselective amination due to their conserved catalytic mechanism. These enzymes utilize pyridoxal-5'-phosphate (PLP) to form a quinonoid intermediate with the 2-keto acid substrate. Stereochemical fidelity arises from a hydrophobic pocket that positions ethyl 2-methyl-2-oxobutanoate such that the pro-R proton is abstracted preferentially [6].
Site-directed mutagenesis studies identify two residues critical for R-selectivity:
Mutant BCATs (e.g., R98K/W158F) shift enantioselectivity toward the S-enantiomer (>90% ee), confirming their role in stereodiscrimination. Wild-type BCATs from E. coli (ilvE) achieve 99% ee for the R-product under physiological pH (7.5–8.0) [6].
Substrate channeling enhances pathway efficiency by minimizing diffusion of reactive intermediates. For ethyl (R)-2-amino-2-methylbutyrate, two channeling strategies are employed:
Metabolon Assembly: Scaffolding proteins (e.g., dockerin-cohesin fusions) colocalize 2-methylbutyrate kinase (mbk), phosphotransaminase (pta), and BCAT (ilvE). This reduces intermediate dilution, increasing flux 3.2-fold compared to free enzymes [4].
Tunneling Mechanisms: Engineered fusion proteins directly transfer intermediates between active sites. A mbk-pta-ilvE trifunctional enzyme constructed via glycine-rich linkers achieves a 15 mM/min catalytic rate—2.8× higher than unlinked controls. Kinetic analysis confirms the elimination of 2-methylbutyryl-phosphate dissociation, evidenced by the absence of free intermediate accumulation [6].
Table 3: Substrate Channeling Architectures
| Channeling Strategy | Intermediates Channeled | Rate Enhancement | Intermediate Leakage |
|---|---|---|---|
| Metabolon (Cohesin-Dockerin) | 2-Methylbutyryl-phosphate | 3.2× | <5% |
| Fusion Protein (Mbk-Pta-IlvE) | 2-Methylbutyryl-phosphate | 2.8× | Undetectable |
Chemical Compounds Mentioned:
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8